Bienvenue dans la boutique en ligne BenchChem!

6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

CYP inhibition Drug metabolism Enzyme assay

This 1,6-disubstituted benzimidazolone (CAS 15965-70-5) is a validated scaffold for reproducible CYP3A4, HDAC, and PIM kinase inhibition studies. Its specific 6-methoxy-1-methyl substitution is essential for target engagement, unlike generic variants. Available with documented purity (≥98%), it serves as a critical reference inhibitor for assay development and an optimal starting point for SAR campaigns in oncology.

Molecular Formula C9H10N2O2
Molecular Weight 178.191
CAS No. 15965-70-5
Cat. No. B579648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one
CAS15965-70-5
Synonyms2-Benzimidazolinone,6-methoxy-1-methyl-(8CI)
Molecular FormulaC9H10N2O2
Molecular Weight178.191
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)OC)NC1=O
InChIInChI=1S/C9H10N2O2/c1-11-8-5-6(13-2)3-4-7(8)10-9(11)12/h3-5H,1-2H3,(H,10,12)
InChIKeyUYRGCEBXOCYGKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 15965-70-5) Procurement Guide: Sourcing Data for PIM Kinase and CYP Inhibition Studies


6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 15965-70-5, molecular formula C9H10N2O2) is a 1,6-disubstituted benzimidazolone scaffold of significant interest in medicinal chemistry [1]. This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds, which are recognized for their diverse biological activities and applications in drug discovery . Its structure features a methoxy group at the 6-position and a methyl group at the 1-position on the benzimidazolone core, modifications that directly influence its pharmacological profile and target engagement .

Why 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one Cannot Be Replaced by Generic Analogs


The benzimidazolone scaffold is a privileged structure in drug discovery, yet its biological activity is exquisitely sensitive to substitution patterns. Systematic structural modifications at the 1- and 6-positions have been shown to dramatically alter both potency and selectivity across multiple kinase and enzyme targets [1]. Generic substitution with unsubstituted benzimidazolone (CAS 1849-01-0) or 5-methoxy variants leads to significant loss of target engagement, as demonstrated by differential inhibitory profiles against CYP3A4, HDAC isoforms, and PIM kinases [2]. The specific 6-methoxy-1-methyl substitution pattern is a non-negotiable pharmacophore for achieving the reported biological activity profiles, making this compound indispensable for reproducible research in targeted enzyme inhibition studies .

Quantitative Differentiation Evidence: 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one vs. Analogs


Target Selectivity: CYP3A4 Inhibition (IC50 = 233 nM) Enables Drug Metabolism Studies

The target compound exhibits measurable inhibition of human CYP3A4 with an IC50 of 233 nM, providing a defined benchmark for drug-drug interaction screening [1]. This contrasts with unsubstituted 1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 1849-01-0), which shows no reported activity in this assay system, and with related benzimidazole analogs that demonstrate either negligible or significantly different CYP inhibition profiles . The 6-methoxy substitution appears critical for this level of CYP engagement, as 5-substituted variants display altered potency in midazolam hydroxylation assays .

CYP inhibition Drug metabolism Enzyme assay Benzimidazolone

Scaffold Validation: PIM Kinase Pan-Inhibition Confirms 1,6-Disubstituted Benzimidazolone as Privileged Core

Systematic SAR studies have demonstrated that 1,6-disubstituted 1H-benzo[d]imidazol-2(3H)-one derivatives, of which the target compound is the prototypical scaffold, exhibit pan-inhibitory activity against all three PIM kinase isoforms (PIM-1, PIM-2, PIM-3) [1]. This contrasts with unsubstituted benzimidazolone and 5-substituted analogs, which fail to achieve comparable pan-PIM inhibition profiles . The 6-methoxy-1-methyl substitution pattern is essential for optimal binding mode and selectivity among PIM isoforms, establishing this scaffold as a validated starting point for PIM inhibitor development programs [2].

PIM kinase Oncology Kinase inhibition Benzimidazolone

HDAC Isoform Selectivity: Differential HDAC2 Inhibition (IC50 = 400 nM) Guides Epigenetic Drug Discovery

The target compound demonstrates differential inhibition across HDAC isoforms, with IC50 values of 400 nM against HDAC2, 550 nM against HDAC1, and >1 µM against other HDAC isoforms [1]. This isoform selectivity profile distinguishes it from pan-HDAC inhibitors such as SAHA (vorinostat), which exhibits IC50 values of ~10-50 nM against HDAC1/2/3/6 [2]. The 6-methoxy-1-methyl substitution pattern contributes to this unique HDAC selectivity fingerprint, enabling more targeted epigenetic modulation compared to broad-spectrum HDAC inhibitors .

HDAC inhibition Epigenetics Cancer therapeutics Benzimidazolone

Antiproliferative Potency: Cancer Cell Line Activity (MCF-7 IC50 = 1.2-5.3 µM) Defines Usable Concentration Range

In vitro antiproliferative assays demonstrate that 6-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one inhibits MCF-7 breast cancer cell proliferation with IC50 values ranging from 1.2 µM to 5.3 µM . This activity is comparable to other benzimidazole-based anticancer agents but significantly distinguishes the compound from unsubstituted benzimidazolone, which exhibits minimal antiproliferative effects in the same assay systems . The 6-methoxy substitution is critical for this cytotoxic activity, likely contributing to enhanced cellular uptake and target engagement [1].

Anticancer activity Cell proliferation MCF-7 Benzimidazolone

Best Research and Industrial Application Scenarios for 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 15965-70-5)


CYP3A4 Inhibition Assay Development and Drug-Drug Interaction Studies

With a defined IC50 of 233 nM against human CYP3A4 (midazolam hydroxylation assay), this compound serves as a reference inhibitor for establishing and validating CYP inhibition screening protocols [1]. Its moderate potency enables its use as a positive control in drug metabolism studies, allowing researchers to benchmark CYP3A4-mediated drug interactions without the extreme potency that could mask subtle effects in assay development.

PIM Kinase Pan-Inhibitor Discovery Programs in Oncology

The 1,6-disubstituted benzimidazolone scaffold represents a validated starting point for developing pan-PIM kinase inhibitors targeting hematological malignancies and solid tumors [1]. Systematic SAR studies have confirmed that this core structure, with 6-methoxy-1-methyl substitution, provides the optimal binding mode for achieving pan-PIM inhibition [2]. Researchers can procure this compound as the foundational scaffold for synthesizing and evaluating novel PIM inhibitors with improved potency and isoform selectivity.

HDAC2-Selective Inhibitor Scaffold for Epigenetic Drug Discovery

The differential HDAC inhibition profile (HDAC2 IC50 = 400 nM; HDAC1 IC50 = 550 nM) positions this compound as a valuable starting point for developing isoform-selective HDAC2 inhibitors [1]. Unlike pan-HDAC inhibitors such as SAHA, this scaffold offers a more targeted approach for modulating epigenetic pathways implicated in cancer and inflammatory diseases, potentially reducing off-target effects associated with broad-spectrum HDAC inhibition.

Antiproliferative Agent Benchmarking in Breast Cancer Research

The reproducible MCF-7 cell line antiproliferative activity (IC50 = 1.2-5.3 µM) makes this compound suitable as a reference agent for benchmarking novel benzimidazole-based anticancer compounds [1]. Its defined activity range allows researchers to establish baseline cytotoxicity parameters when evaluating new derivatives in breast cancer models, ensuring consistent experimental design across SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.